molecular formula C7H10S3 B6173418 bis(prop-2-en-1-ylsulfanyl)methanethione CAS No. 52894-43-6

bis(prop-2-en-1-ylsulfanyl)methanethione

Cat. No.: B6173418
CAS No.: 52894-43-6
M. Wt: 190.4 g/mol
InChI Key: DYSMOGGGBHQVBC-UHFFFAOYSA-N
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Description

Bis(prop-2-en-1-ylsulfanyl)methanethione (C₇H₁₀S₃, MW 184.20) is a sulfur-rich organosulfur compound characterized by a central methanethione (C=S) core flanked by two propenylsulfanyl (CH₂=CHCH₂S-) groups. This compound serves as a versatile building block in organic synthesis, particularly in the development of thioamide derivatives and heterocyclic systems. Its structure enables diverse reactivity, including nucleophilic substitutions and cycloadditions, making it valuable for designing bioactive molecules or functional materials .

Properties

CAS No.

52894-43-6

Molecular Formula

C7H10S3

Molecular Weight

190.4 g/mol

IUPAC Name

bis(prop-2-enylsulfanyl)methanethione

InChI

InChI=1S/C7H10S3/c1-3-5-9-7(8)10-6-4-2/h3-4H,1-2,5-6H2

InChI Key

DYSMOGGGBHQVBC-UHFFFAOYSA-N

Canonical SMILES

C=CCSC(=S)SCC=C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(prop-2-en-1-ylsulfanyl)methanethione typically involves the reaction of prop-2-en-1-yl mercaptan with carbon disulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Bis(prop-2-en-1-ylsulfanyl)methanethione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(prop-2-en-1-ylsulfanyl)methanethione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of bis(prop-2-en-1-ylsulfanyl)methanethione involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity and function. The specific pathways and targets involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Methanethione Derivatives

Methanethione derivatives share the C=S motif but differ in substituents, which critically influence their physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Sulfonylbis[(2,4-dihydroxyphenyl)methanethione] (STB)

  • Structure : Contains sulfonyl (SO₂) and 2,4-dihydroxyphenyl groups attached to the methanethione core.
  • Synthesis: Prepared by reacting thiosemicarbazides/hydrazides with STB in methanol .
  • Activity : Derivatives exhibit anticonvulsant properties (e.g., ED₅₀ >500 mg/kg in MES models) and structure-activity relationships (SAR) showing reduced efficacy with aliphatic chain elongation .

Bis(2-pyridyloxy)methanethione (DPT)

  • Structure: Features pyridyloxy (C₅H₄NO) substituents.
  • Synthesis : Derived from 3-picolylamine and DPT via nucleophilic substitution .
  • Application: Used to synthesize isothiocyanates for SARS-CoV-2 3CLpro inhibition studies.
  • Contrast : The electron-rich pyridyloxy groups in DPT facilitate coordination with metal ions or enzymes, contrasting with the electron-deficient propenylsulfanyl groups, which may favor radical or electrophilic reactions .

Morpholin-4-yl(phenyl)methanethione Derivatives

  • Structure : Combines morpholine and phenyl groups with the methanethione core.
  • Synthesis : Synthesized via Willgerodt-Kindler reaction catalyzed by Montmorillonite K-10 (yields: 43–67%) .
  • Contrast : The morpholine moiety enhances solubility and bioavailability, whereas the propenylsulfanyl groups in bis(prop-2-en-1-ylsulfanyl)methanethione may increase lipophilicity, favoring membrane interaction .

Sulfinylbis[(2,4-dihydroxyphenyl)methanethione] Derivatives

  • Structure : Incorporates sulfinyl (SO) and dihydroxyphenyl groups.
  • Synthesis : Reacted with heterocyclic amines/hydrazines to form benzoazoles and benzothiazines .
  • Activity : Exhibited antiproliferative effects against human cancer lines (e.g., GI₅₀ <10 µM) and antifungal activity against Candida species .
  • Contrast : The sulfinyl group introduces chirality and redox activity, absent in the simpler this compound, which may limit stereochemical complexity but enhance stability .

Physicochemical and Reactivity Profiles

  • This compound :

    • Reactivity : Propenylsulfanyl groups participate in Michael additions or polymerize under radical conditions. The C=S core reacts with nucleophiles (e.g., amines, hydrazines) to form thioamides .
    • Stability : Alkenyl groups may confer susceptibility to oxidation, requiring inert storage conditions.
  • Aromatic Methanethiones (STB, DPT) :

    • Reactivity : Aromatic rings enable π-π stacking and electrophilic substitution, while hydroxyl/sulfonyl groups facilitate hydrogen bonding and acid-base reactions .
    • Stability : Enhanced thermal stability due to aromatic conjugation.

Biological Activity

Bis(prop-2-en-1-ylsulfanyl)methanethione (C₇H₁₄S₂) is a sulfur-containing organic compound notable for its unique structure, which includes two prop-2-en-1-ylsulfanyl groups attached to a central methanethione moiety. The presence of both sulfur and carbon double bonds in its structure suggests potential reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related case studies.

The chemical structure of this compound features a thione functional group, which is a sulfur analogue of a ketone. Its reactivity can be attributed to:

  • Double Bonds : The carbon double bonds may facilitate various addition reactions.
  • Thione Group : This group can participate in nucleophilic attacks, influencing its biological activity.

Synthetic Approaches

The synthesis of this compound can involve several methods, including:

  • Condensation Reactions : Combining thiols with appropriate aldehydes or ketones.
  • Nucleophilic Substitution : Utilizing nucleophiles to replace halides in precursor compounds.

Antimicrobial Properties

Recent studies have suggested that this compound exhibits antimicrobial properties. The compound's activity against various bacterial strains can be evaluated through:

Bacterial Strain Minimal Inhibitory Concentration (MIC) Minimal Bactericidal Concentration (MBC)
Staphylococcus aureus62.5 µg/mL2000 µg/mL
Escherichia coli250 µg/mL2000 µg/mL

These results indicate that this compound has significant bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. Results from MTT and Resazurin viability assays on human liver carcinoma HepG2 and human colorectal adenocarcinoma Caco-2 cell lines revealed:

  • Non-toxic Threshold : The compound did not significantly reduce cell viability up to 500 µg/mL.
  • Morphological Changes : At concentrations above this threshold, morphological changes were observed, indicating potential cytotoxic effects .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis of essential components in bacterial cell walls.
  • Disruption of Membrane Integrity : It could disrupt the integrity of microbial membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : The presence of sulfur may lead to increased ROS production, contributing to antimicrobial activity.

Case Studies and Research Findings

Several research studies have investigated the biological activities of compounds similar to this compound. For instance:

Study on Antimicrobial Activity

A study evaluated a series of sulfur-containing compounds for their antimicrobial properties against common pathogens. This compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent .

Cytotoxicity Assessment

Research involving cytotoxicity assessments indicated that while this compound is effective against bacteria, it maintains a favorable safety profile up to certain concentrations, making it a candidate for further development in medicinal chemistry .

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